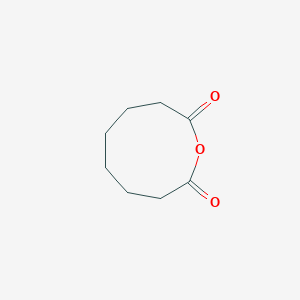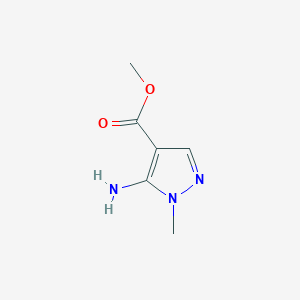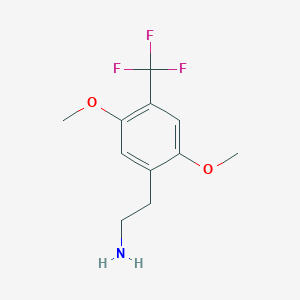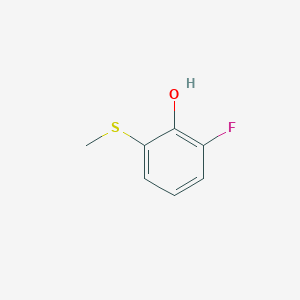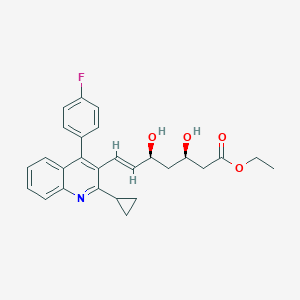
Pitavastatin Ethyl Ester
概要
説明
Pitavastatin Ethyl Ester is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Pitavastatin and its related formulations . It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
Synthesis Analysis
A practical synthetic method for fluorine-18 (18 F)-labeled pitavastatin ([ 18 F]PTV) as a positron emission tomography (PET) tracer to assess hepatobiliary transporter activity has been developed . This method is a one-pot synthesis involving aromatic 18 F-fluorination of an arylboronic acid ester followed by deprotection under acidic conditions . Also, a simple, rapid, ecological RP-HPLC method for the estimation of Pitavastatin (PIT), Fenofibrate (FEN), and their impurities in a novel fixed dose combination has been developed .Molecular Structure Analysis
The molecular formula of Pitavastatin Ethyl Ester is C27H28FNO4 . The average mass is 449.514 Da and the monoisotopic mass is 449.200226 Da .Chemical Reactions Analysis
Statins, including Pitavastatin, reduce TC and LDL-C via a number of mechanisms: Decreased hepatic synthesis of cholesterol, decreased hepatic intracellular cholesterol pool stimulating upregulation of LDL receptor activity, reduced vLDL secretion from hepatocytes leading to decreased remnant lipoproteins and increased tissue uptake of apoB particles from the circulation .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用
Pharmacokinetics and Transport
Pitavastatin's interaction with organic anion transporting polypeptides (OATP), particularly OATP1B1 alleles, significantly influences its pharmacokinetics. A study demonstrated that different OATP1B1 alleles (*1a, *1b, and *15) impact pitavastatin's pharmacokinetics in healthy volunteers (Chung et al., 2005). Additionally, the hepatic uptake of pitavastatin involves OATP1B1 and OATP1B3, contributing significantly to its selective distribution to the liver (Hirano et al., 2004).
Molecular and Cellular Effects
Pitavastatin has been found to downregulate CD36, a macrophage type B scavenger receptor. This effect is crucial in reducing the uptake of oxidized LDL by macrophages, thereby potentially influencing atherosclerotic foam cell formation (Han et al., 2004). Furthermore, it activates endothelial nitric oxide synthase in endothelial cells, a process critical for cellular responses that contribute to endothelial function (Wang et al., 2005).
Clinical Pharmacokinetics
A HPLC-ESI-MS/MS method was developed for determining pitavastatin in human plasma, facilitating its quantification in clinical pharmacokinetic studies (Lv et al., 2007). This method supports the unambiguous identification and quantification of pitavastatin for clinical studies.
Comparative Efficacy and Safety
Comparative studies have been conducted to evaluate pitavastatin's efficacy and safety against other statins. For instance, a meta-analysis compared pitavastatin and atorvastatin, aiming to evaluate their effects on lipid profiles in patients with dyslipidaemia (Poolsup et al., 2012).
Cardiovascular Effects
Pitavastatin demonstrates potent low-density lipoprotein cholesterol reduction and impacts the regression of coronary plaques. Its long-term high-density lipoprotein cholesterol elevation observed in treated populations is particularly noteworthy (Sasaki, 2010).
Pleiotropic Effects
The diverse pleiotropic actions of pitavastatin, such as improving endothelial function, reducing endothelial stress, and modulating thrombosis, contribute to reducing cardiovascular morbidity and mortality beyond lipid-lowering effects (Davignon, 2011).
Safety And Hazards
The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001%. The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied . The result is increased area-under-the-curve (AUC) and peak concentration for these statins, potentially increasing the risk of muscle toxicity .
将来の方向性
The available data suggest that pitavastatin significantly lowers the rate of adverse cardiovascular events, in patients at a high risk of atherosclerotic disease, with stable angina pectoris or with acute coronary syndrome . Moreover, intravascular ultrasound has shown that pitavastatin induces favorable changes in plaque morphology, increasing the fibrous cap thickness, and decreasing both plaque and lipid volume indexes . Globally the efficacy of pitavastatin is greater or similar to other statins .
特性
IUPAC Name |
ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUQAXOHCVNUMX-SVKRATOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pitavastatin Ethyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



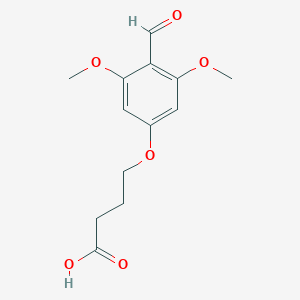
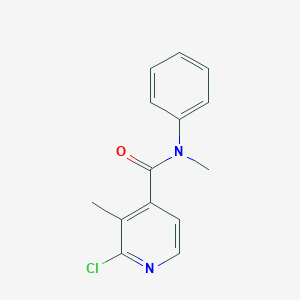
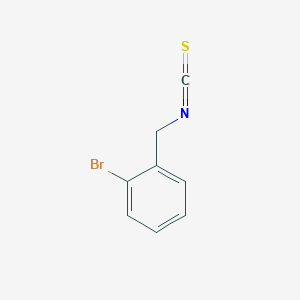
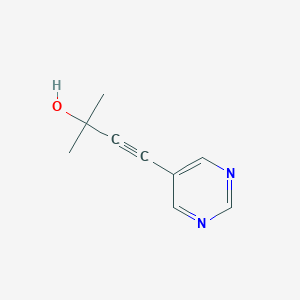
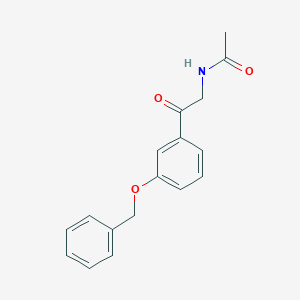
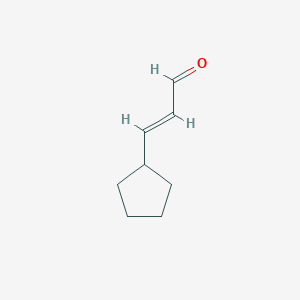
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
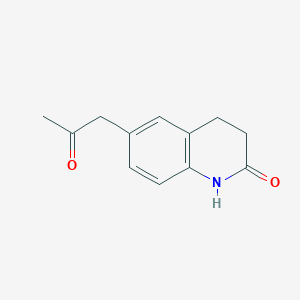
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)
